molecular formula C10H12O3S B1274387 Ethyl 4-oxo-4-(thiophen-2-yl)butanoate CAS No. 59086-25-8

Ethyl 4-oxo-4-(thiophen-2-yl)butanoate

Cat. No.: B1274387
CAS No.: 59086-25-8
M. Wt: 212.27 g/mol
InChI Key: RJEMGPWSHASQJF-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(thiophen-2-yl)butanoate is a γ-keto ester featuring a thiophene heterocycle at the 4-position. Its synthesis typically involves electrophilic substitution or mixed anhydride methods, yielding 39–43% as a by-product during amide formation . The compound’s structure combines the electron-rich thiophene ring with a reactive keto-ester moiety, making it versatile for nucleophilic additions, cyclizations, or further derivatization. Commercially available (e.g., CymitQuimica, Ref: 3D-JCA08625), it serves as a precursor for pharmaceuticals and heterocyclic systems .

Properties

IUPAC Name

ethyl 4-oxo-4-thiophen-2-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3S/c1-2-13-10(12)6-5-8(11)9-4-3-7-14-9/h3-4,7H,2,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJEMGPWSHASQJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397552
Record name Ethyl 4-oxo-4-(thiophen-2-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59086-25-8
Record name Ethyl 4-oxo-4-(thiophen-2-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-oxo-4-(thiophen-2-yl)butanoate can be synthesized through various methods. One common method involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Paal–Knorr reaction, which is the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-oxo-4-(thiophen-2-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Ethyl 4-oxo-4-(thiophen-2-yl)butanoate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of ethyl 4-oxo-4-(thiophen-2-yl)butanoate involves its interaction with molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, leading to biological effects. For example, thiophene derivatives are known to inhibit certain enzymes, which can result in antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 4-oxo-4-(thiophen-2-yl)butanoate with structurally analogous γ-keto esters, highlighting key differences in substituents, synthesis, and properties:

Compound Substituent/Ring Synthesis Yield Key Physical/Reactive Properties Applications/Notes
This compound Thiophene-2-yl 39–43% Pale yellow oil; IR: C=O (1720 cm⁻¹), C-O (1240 cm⁻¹); reactive γ-keto ester for cyclization reactions Precursor for amides, heterocycles; commercially available
Ethyl 4-oxo-4-(4-propylfuran-3-yl)butanoate (75) 4-Propylfuran-3-yl 61% Colorless oil; m.p. 56°C; IR: C=O (1715 cm⁻¹), C-O (1225 cm⁻¹); higher yield due to furan reactivity Furan’s oxygen enhances electron density, favoring electrophilic substitutions
(2S,3R)-Ethyl 4-(benzo[b]thiophen-2-yl)-2,3-dihydroxy-4-oxobutanoate (64) Benzo[b]thiophene-2-yl + dihydroxy Not reported Increased aromaticity and steric bulk; dihydroxy groups add polarity; chiral centers (2S,3R) Potential for asymmetric synthesis or bioactive molecule development
Ethyl 4-(3-cyanophenyl)-4-((4-methoxyphenyl)amino)butanoate (4a) 3-Cyanophenyl + 4-methoxyphenylamino 85% IR: N-H (3350 cm⁻¹), C≡N (2220 cm⁻¹); electron-withdrawing cyano and donating methoxy groups Hydrogen bonding via amino group; suited for coordination chemistry
Ethyl 4-oxo-4-(2,4,6-trimethylphenyl)butanoate 2,4,6-Trimethylphenyl Not reported High steric hindrance; CAS 31419-99-5; stable but less reactive Regulatory data available (GHS safety guidelines)
Ethyl 4-oxo-4-(3-pyridyl)butanoate Pyridin-3-yl Not reported Pyridine’s nitrogen introduces basicity; soluble in acidic media Potential for metal coordination or pH-dependent reactivity

Key Structural and Functional Insights:

Heterocycle Influence: Thiophene (sulfur atom): Enhances electron density and stability compared to furan (oxygen in compound 75), which is more reactive in electrophilic substitutions .

Substituent Effects: Electron-withdrawing groups (e.g., cyano in 4a): Reduce electron density at the keto group, altering nucleophilic attack sites . Steric hindrance (e.g., 2,4,6-trimethylphenyl in compound 11): Limits accessibility to the reactive carbonyl but improves compound stability .

Synthesis Efficiency :

  • Higher yields for furan derivative (75, 61%) vs. thiophene analog (39–43%) suggest milder reaction conditions or favorable furan reactivity .

Physical Properties :

  • Melting points (e.g., 56°C for 75) indicate crystallinity, while oily consistency in thiophene derivatives suggests lower purity or branched structures .

Biological Activity

Ethyl 4-oxo-4-(thiophen-2-yl)butanoate is a compound of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound features a thiophene ring, which is known for enhancing biological activity due to its ability to interact with various biological targets. The presence of the keto group further contributes to its reactivity and potential therapeutic applications.

Molecular Formula

  • Chemical Formula : C₈H₈O₄S
  • Molecular Weight : 188.21 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Thiophene derivatives are known to inhibit certain enzymes, leading to antimicrobial and anticancer effects. For instance, the compound may act as an inhibitor of lactate dehydrogenase, an enzyme involved in cancer metabolism, thus hindering tumor growth.

Biological Activities

  • Antimicrobial Activity :
    • Preliminary studies indicate that this compound exhibits significant antimicrobial properties against a range of bacterial strains. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting metabolic pathways essential for bacterial survival.
  • Anticancer Properties :
    • Research has shown that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle regulation and inhibition of key signaling pathways involved in cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of growth in E. coli
AnticancerInduction of apoptosis in MCF-7 cells
Enzyme InhibitionLactate dehydrogenase inhibition

Case Study: Anticancer Effects

A study conducted on MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 25 µM, indicating potent anticancer activity. Flow cytometry analysis revealed that the compound induced G1 phase arrest, leading to increased apoptosis rates .

Comparative Analysis with Similar Compounds

This compound can be compared with other thiophene derivatives to highlight its unique properties:

Compound NameKey FeaturesBiological Activity
Ethyl trans-4-oxo-2-butenoateSimilar structure; used in pharmaceuticalsModerate anticancer activity
Ethyl 4-(thiophen-2-yl)butanoateLacks keto group; less reactiveLower antimicrobial activity
Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoateContains two oxo groups; enhanced reactivityStronger enzyme inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 4-oxo-4-(thiophen-2-yl)butanoate
Reactant of Route 2
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Ethyl 4-oxo-4-(thiophen-2-yl)butanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.